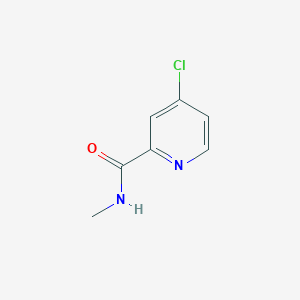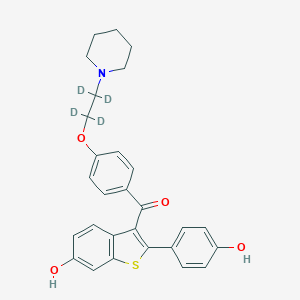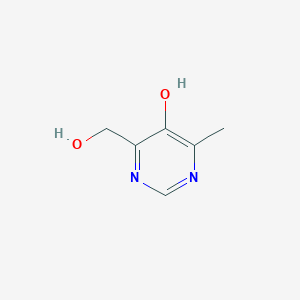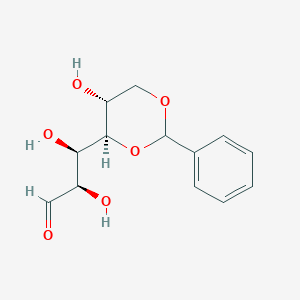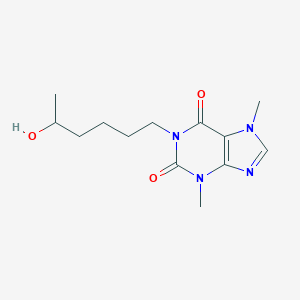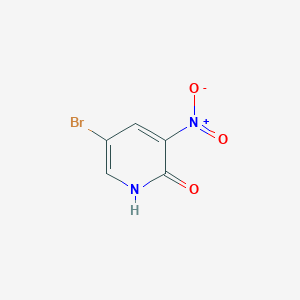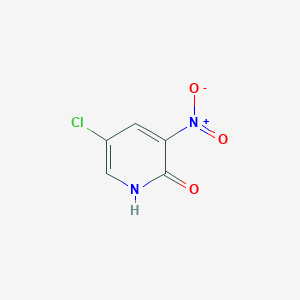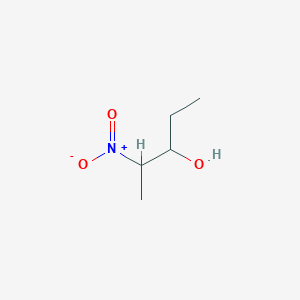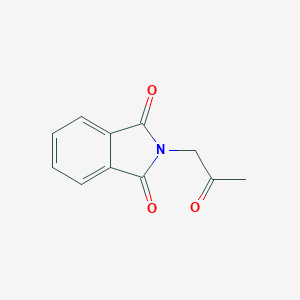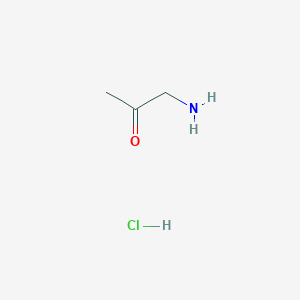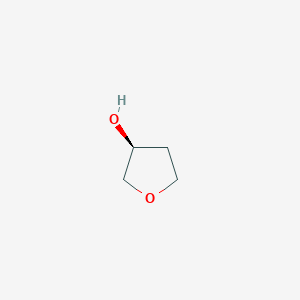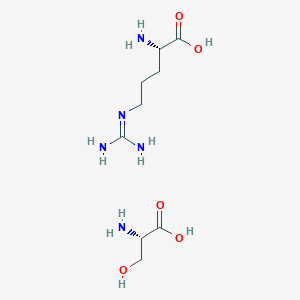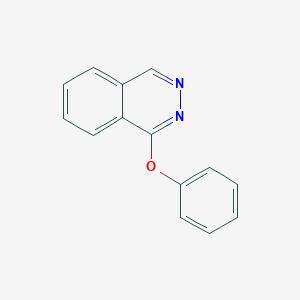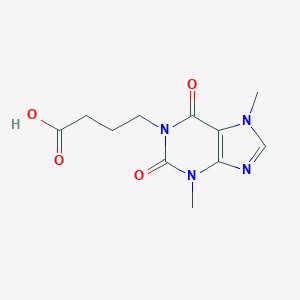
1-(3-Carboxypropyl)-3,7-dimethylxanthine
Descripción general
Descripción
1-(3-Carboxypropyl)-3,7-dimethylxanthine is a chemical compound with a unique structure that includes a xanthine core substituted with a carboxypropyl group
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as phthalates, have been associated with various biological processes
Mode of Action
It is suggested that similar compounds may interact with various biological processes . For instance, some compounds have been shown to affect protein and RNA syntheses
Biochemical Pathways
It has been suggested that similar compounds may influence various biochemical pathways . For example, some compounds have been shown to affect the synthesis of proteins, RNA, and lipids . More research is needed to determine the specific pathways affected by this compound.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
It has been suggested that similar compounds may have various effects on cellular processes . More research is needed to describe the specific effects of this compound’s action.
Action Environment
It is known that environmental factors can influence the action of similar compounds
Análisis Bioquímico
Biochemical Properties
1-(3-Carboxypropyl)-3,7-dimethylxanthine is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the transfer of 3-amino-3-carboxypropyl from S-adenosyl-L-methionine to a histidine residue . This interaction suggests that this compound may play a role in certain biochemical reactions, particularly those involving the metabolism of amino acids .
Cellular Effects
The effects of this compound on cells are diverse and complex. For example, it has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to downregulate SHP2 mediated signaling and suppress breast cancer cell phenotypes, including cell proliferation, colony formation, and mammosphere growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it specifically dephosphorylates negative regulatory pTyr sites in RTKs and downstream signaling proteins to augment and sustain downstream signaling . This indicates that this compound may play a role in the regulation of gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, it has been associated with changes in the levels of certain metabolites over time, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with results indicating that its effects vary with different dosages . For instance, it has been shown to effectively inhibit tumor growth in H22-bearing mice in vivo .
Metabolic Pathways
This compound is involved in several metabolic pathways. For example, it has been associated with the glycine, serine, and threonine metabolism pathway, suggesting that it may interact with certain enzymes or cofactors and have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
Current evidence suggests that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Carboxypropyl)-3,7-dimethylxanthine can be achieved through several synthetic routes. One common method involves the alkylation of 3,7-dimethylxanthine with a suitable carboxypropyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to deprotonate the xanthine, followed by the addition of the carboxypropyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Carboxypropyl)-3,7-dimethylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The carboxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-Carboxypropyl)-3,7-dimethylxanthine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(3-Carboxypropyl)triphenylphosphonium bromide: This compound has a similar carboxypropyl group but differs in its core structure.
1,3-Bis(3-carboxypropyl)-1H-imidazole: Another compound with a carboxypropyl group, but with an imidazole core.
Uniqueness
1-(3-Carboxypropyl)-3,7-dimethylxanthine is unique due to its xanthine core, which imparts specific chemical and biological properties
Propiedades
IUPAC Name |
4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKASGTGXOGALBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215232 | |
| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6493-07-8 | |
| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CARBOXYPROPYL)THEOBROMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B88HVM1NMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(3-Carboxypropyl)-3,7-dimethylxanthine detected and quantified in biological samples?
A1: A reliable method for quantifying this compound in biological samples is using High-Performance Liquid Chromatography (HPLC). [] This technique allows for the separation and quantification of the metabolite in complex matrices like urine. More recently, a highly sensitive method utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has been developed for simultaneous quantification of pentoxifylline and its metabolites, including this compound, in rat plasma. [] This method offers enhanced sensitivity and selectivity for pharmacokinetic studies.
Q2: What is the metabolic pathway of pentoxifylline, and how is this compound involved?
A2: Pentoxifylline undergoes extensive metabolism in the body, primarily in the liver. One of its major metabolic pathways leads to the formation of this compound. [, ] While the exact enzymatic steps involved in this conversion haven't been fully elucidated in these papers, it likely involves oxidation reactions.
Q3: What is the significance of developing a sensitive analytical method for this compound, like the LC-MS/MS method described in one of the papers?
A4: The development of a sensitive and specific LC-MS/MS method for quantifying this compound is crucial for pharmacokinetic studies. [] This method allows researchers to accurately track the concentration of the metabolite in plasma over time, providing valuable insights into its absorption, distribution, metabolism, and excretion profile. This information is essential for understanding the pharmacokinetic interactions of pentoxifylline and its metabolites in the body.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


